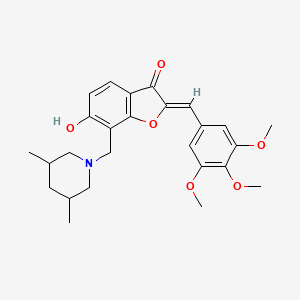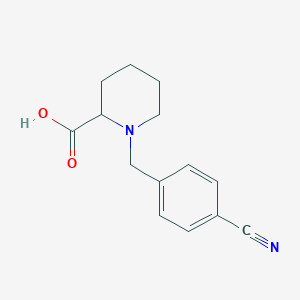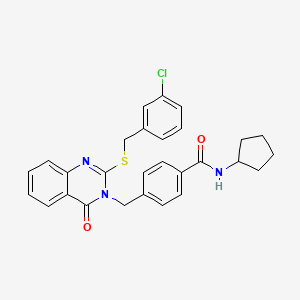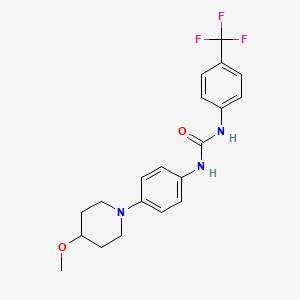
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO5/c1-14-8-6-10 (17-2)12 (19-4)11 (18-3)7 (8)5-9 (14)13 (15)16/h5-6H,1-4H3, (H,15,16) .Aplicaciones Científicas De Investigación
Electropolymerization and Polymer Properties
Research on indole carboxylic acids, including those structurally related to 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, has explored their electropolymerization properties. For instance, the electrochemical oxidation and polymerization of indole-5-carboxylic acid have been studied, revealing that the initial oxidation product is an insoluble trimer that deposits onto the electrode surface. Further oxidation leads to the formation of polymers with linked trimer units, exhibiting interesting redox properties (Mackintosh & Mount, 1994). This process suggests potential applications in developing conductive polymers and materials for electronic devices.
Fluorescence Properties
The fluorescence properties of electropolymerized indoles have also been investigated. Electropolymerization of 5-substituted indole monomers results in redox-active films with significant fluorescence. These findings indicate potential applications in the development of fluorescent materials for sensing, imaging, and light-emitting devices (Jennings, Jones, & Mount, 1998).
Reduction and Alkylation Reactions
The combination of sodium borohydride and carboxylic acids has been found to efficiently reduce and N-alkylate various functional groups, including indoles. This methodology could be leveraged in the synthesis of complex organic molecules and potentially in the modification of compounds related to this compound for various pharmaceutical or material science applications (Gribble, 1999).
Carboxylation Reactions
Lewis acid-mediated carboxylation of arenes with CO2 has been successfully applied to 1-substituted indoles, leading to indole-3-carboxylic acids. This approach demonstrates the potential for incorporating carboxylic acid functionalities into indole compounds, offering routes to novel materials and pharmaceuticals (Nemoto et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4,5,6-trimethoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-14-8-6-10(17-2)12(19-4)11(18-3)7(8)5-9(14)13(15)16/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNEPDUPVGUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)



![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
